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Compound of Interest

Compound Name: d-Glaucine-dé

Cat. No.: B1162086

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally
occurring in various plant species, most notably Glaucium flavum (yellow horn poppy). d-
Glaucine has garnered significant interest in the scientific community for its diverse
pharmacological properties, including antitussive, anti-inflammatory, bronchodilator, and
neuroleptic effects. The introduction of deuterium (d6) serves to modify its metabolic profile,
potentially enhancing its pharmacokinetic properties and making it a valuable tool for research
and drug development. This guide provides an in-depth overview of d-Glaucine-d6, focusing
on its chemical identity, synthesis, pharmacology, and the experimental methodologies used to
characterize its activity.

Chemical Identity

While a specific CAS number for d-Glaucine-d6 is not consistently reported by major chemical
suppliers, its chemical identity is defined by its structure and relationship to the parent
compound, d-Glaucine.
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Parameter Value

(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-
6-methyl-4H-dibenzo[de,g]quinoline-d6

Chemical Name

Synonyms (+)-Glaucine-d6, Glaucine-d6
Molecular Formula C21H19D6NO4

Molecular Weight 361.49 g/mol

Parent Compound CAS 475-81-0 (for d-Glaucine)

Synthesis of d-Glaucine-d6

A detailed, publicly available protocol for the specific synthesis of d-Glaucine-d6 is not readily
found. However, its synthesis can be inferred from established methods for the synthesis of
aporphine alkaloids and general techniques for deuterium labeling. A plausible synthetic
approach would involve the introduction of deuterium atoms at a late stage of the synthesis of
the glaucine scaffold.

General Synthetic Strategy

The synthesis of the aporphine core, such as glaucine, can be achieved through biomimetic
oxidative coupling of reticuline-type precursors. An alternative approach involves a multi-step
synthesis starting from simpler aromatic precursors to construct the tetracyclic ring system.

Deuterium Labeling

Deuterium labeling of organic molecules can be achieved through various methods, including:

¢ Reductive amination with a deuterated reagent: Introduction of the N-methyl group can be
performed using a deuterated methylating agent, such as deuterated formaldehyde (CD20)
or methyl-ds iodide (CDsl), in a reductive amination reaction.

» Hydrogen-deuterium exchange: Under specific catalytic conditions (e.g., using a palladium
catalyst and a deuterium source like D20), it is possible to exchange specific hydrogen
atoms on the aromatic rings or other positions of the molecule with deuterium.
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o Use of deuterated starting materials: The synthesis can be initiated with deuterated
precursors, carrying the deuterium atoms through the synthetic route.

A likely method for the synthesis of d-Glaucine-d6 would involve the use of deuterated N-
methylating agents to introduce the trideuteromethyl group and potentially deuterated methoxy
precursors for the O-methyl groups.

Pharmacological Profile

d-Glaucine exhibits a multi-target pharmacological profile, and d-Glaucine-d6 is expected to
retain a similar mechanism of action, with potential differences in its metabolic stability and
pharmacokinetics. The primary targets of d-Glaucine are:

e Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic
adenosine monophosphate (CAMP) levels, resulting in smooth muscle relaxation, particularly
in the bronchi, and anti-inflammatory effects.

e L-type Calcium Channels: Blockade of these channels inhibits the influx of calcium into
smooth muscle cells, contributing to its bronchodilator and vasodilator effects.

o Dopamine D1 and D2 Receptors: d-Glaucine acts as an antagonist at these receptors, which
may underlie its neuroleptic-like effects.

o Serotonin 5-HT2A Receptors: It has been shown to act as a partial agonist at 5-HT2A
receptors, which may be responsible for its reported hallucinogenic effects at higher doses.

o NF-kB Pathway: d-Glaucine has been reported to inhibit the activation of NF-kB, a key
transcription factor involved in inflammatory responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity
of d-Glaucine. It is anticipated that d-Glaucine-d6 would exhibit similar potency, with potential
variations in its in vivo efficacy and duration of action.
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Target Assay Type Species/Tissue Value
Inhibition Constant Human Bronchial
PDE4 _ _ 3.4 uM
(Ki) Tissue
(R)-enantiomer:
5-HT2A Receptor Antagonism (pKb) Human Positive allosteric
modulator
ol-Adrenergic ) N )
Antagonism Not Specified Active
Receptor
Dopamine D1 o o )
Binding Affinity Rat Brain Moderate
Receptor
Dopamine D2 o o )
Binding Affinity Rat Brain Moderate
Receptor
Pharmacokinetic Route of .
o ] Species Value
Parameter Administration
Elimination Half-life Intravenous (0.1
Horse 3.1 hours
(tv2) mg/kg)
Bioavailability Oral Horse 17-48%
Volume of Distribution 2.7 L/kg (central), 4.9
Intravenous Horse

(Vd)

L/kg (peripheral)

Experimental Protocols

Detailed experimental protocols for the assessment of d-Glaucine-d6 are crucial for

reproducible research. The following sections outline the general methodologies for key

pharmacological assays.

PDEA4 Inhibition Assay

Objective: To determine the inhibitory potency of d-Glaucine-d6 on PDE4 activity.

Methodology:
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e Enzyme Source: Recombinant human PDE4 enzyme.

e Substrate: Cyclic AMP (CAMP).

o Assay Principle: The assay measures the conversion of cCAMP to AMP by PDE4. The amount
of remaining cCAMP or the amount of AMP produced is quantified.

o Detection Method: A common method is the use of a competitive immunoassay (e.g., ELISA)
or a fluorescence polarization (FP) assay. In an FP assay, a fluorescently labeled cAMP
derivative competes with the unlabeled cAMP for binding to a specific antibody.

e Procedure:

[¢]

The PDE4 enzyme is incubated with varying concentrations of d-Glaucine-d6.

[e]

The reaction is initiated by the addition of a fixed concentration of CAMP.

[e]

The reaction is allowed to proceed for a defined period at a controlled temperature.

o

The reaction is stopped, and the amount of cCAMP is measured using the chosen detection
method.

o Data Analysis: The concentration of d-Glaucine-d6 that inhibits 50% of the PDE4 activity
(IC50) is calculated by fitting the data to a dose-response curve. The Ki value can be
determined using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay

Objective: To assess the ability of d-Glaucine-d6 to block L-type calcium channels.
Methodology:

o Cell Line: A cell line stably expressing the subunits of the L-type calcium channel (e.qg.,
HEK293 cells).

o Assay Principle: The assay measures the influx of calcium into the cells upon depolarization.
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o Detection Method: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to monitor
changes in intracellular calcium concentration.

e Procedure:

o

Cells are loaded with the calcium-sensitive dye.

[¢]

The cells are then incubated with varying concentrations of d-Glaucine-d6.

[e]

The cells are depolarized using a high concentration of potassium chloride (KCI) to open
the voltage-gated calcium channels.

[¢]

The change in fluorescence, corresponding to the influx of calcium, is measured using a
fluorescence plate reader.

o Data Analysis: The IC50 value is determined by plotting the inhibition of calcium influx
against the concentration of d-Glaucine-d6.

Dopamine and Serotonin Receptor Binding and

Functional Assays

Objective: To determine the affinity (Ki) and functional activity (EC50 or IC50) of d-Glaucine-d6
at dopamine (D1, D2) and serotonin (5-HT2A) receptors.

Methodology:

o Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest
(e.g., CHO or HEK?293 cells) or brain tissue homogenates.

+ Radioligand Binding Assay (for affinity):

o Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete
with unlabeled d-Glaucine-d6.

o Procedure: Membranes are incubated with the radioligand and varying concentrations of
d-Glaucine-d6. The amount of bound radioactivity is measured after separating the bound

and free radioligand.
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o Data Analysis: The IC50 value is determined, and the Ki is calculated using the Cheng-
Prusoff equation.

e Functional Assay (for activity):

o Principle: Measures the cellular response following receptor activation or inhibition. For G-
protein coupled receptors like these, common readouts include changes in intracellular
second messengers (e.g., CAMP for D1, calcium flux for 5-HT2A) or reporter gene
expression.

o Procedure: Cells expressing the receptor are treated with varying concentrations of d-
Glaucine-d6, either alone (to test for agonist activity) or in the presence of a known
agonist (to test for antagonist activity).

o Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are calculated
from the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways affected by d-Glaucine and a general experimental workflow for its characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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